3,4-Difluoro-N,N,2-trimethylbenzamide

Description

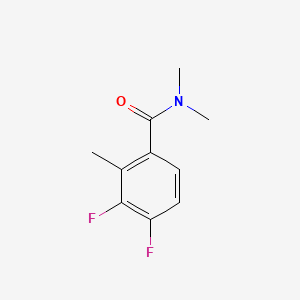

3,4-Difluoro-N,N,2-trimethylbenzamide is a fluorinated benzamide derivative with a molecular formula of C₁₀H₁₁F₂NO (calculated molecular weight: 199.20 g/mol). The compound features:

- Two fluorine atoms at the 3- and 4-positions of the benzene ring.

- Two methyl groups on the amide nitrogen (N,N-dimethyl substitution).

- One methyl group at the 2-position of the benzene ring.

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3,4-difluoro-N,N,2-trimethylbenzamide |

InChI |

InChI=1S/C10H11F2NO/c1-6-7(10(14)13(2)3)4-5-8(11)9(6)12/h4-5H,1-3H3 |

InChI Key |

NXAMRPFFYIYYMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N,N,2-trimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with trimethylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3,4-Difluoroaniline+Trimethylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,4-Difluoro-N,N,2-trimethylbenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The table below compares 3,4-Difluoro-N,N,2-trimethylbenzamide with structurally related benzamides and anilines:

Key Observations:

Lipophilicity : The trifluoromethyl group in N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide increases electronegativity and steric bulk, making it more suitable for pesticidal applications . In contrast, the hydroxypropyl group in 3,4-Difluoro-N-(2-hydroxypropyl)benzamide improves aqueous solubility .

Bioactivity : Aniline derivatives like 3,4-Difluoro-N-methyl-N-(2-(phenylselanyl)phenyl)aniline exhibit redox activity due to the selenium moiety, suggesting utility in catalysis or materials science .

Synthetic Flexibility : Methyl and dimethyl substitutions (e.g., This compound ) are often introduced to modulate metabolic stability in drug discovery .

Physicochemical and Functional Differences

Fluorine vs. Other Halogens:

- Fluorine’s small atomic radius and high electronegativity enhance binding affinity to biological targets compared to bulkier halogens (e.g., chlorine or bromine). For example, N-(3,4-Difluorophenyl)-3-methylbenzamide shows greater target selectivity than chlorinated analogs .

Methyl vs. Methoxy Substitutions:

- Methoxy groups (e.g., in 3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide ) increase steric hindrance and electron-donating effects, altering pharmacokinetics . Methyl groups, as in the target compound, prioritize lipophilicity over polarity.

Biological Activity

3,4-Difluoro-N,N,2-trimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12F2N

- Molecular Weight : 215.22 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Anticancer Activity : Some studies suggest that benzamide derivatives can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : Fluorinated compounds often display enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Biological Activity Data

| Activity Type | Assay Type | Result (IC50/EC50) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 27.3 µM | |

| Antimicrobial | Pathogenic Bacteria | Effective | |

| Enzyme Inhibition | Specific Enzyme Target | Not specified |

Case Studies and Research Findings

- Anticancer Studies : A study examining various benzamide derivatives found that compounds with fluorine substitutions exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value for this compound was reported at 27.3 µM, indicating moderate potency against this cell line .

- Antimicrobial Activity : Another study highlighted the antimicrobial potential of fluorinated benzamides against a range of pathogenic bacteria. The presence of fluorine in the structure was noted to enhance membrane permeability and disrupt bacterial growth more effectively than non-fluorinated analogs .

- Enzyme Interaction Studies : Preliminary data suggest that this compound may interact with specific enzymes involved in metabolic pathways. However, detailed kinetic studies are necessary to elucidate the exact nature of these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.